1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Description
1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O3S2 and its molecular weight is 408.92. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
The study of electronic properties of related compounds, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, reveals insights into the impact of substituents on electronic absorption spectra and the underlying molecular structure. These findings are crucial for understanding how variations in molecular structure affect the electronic properties, which is essential for designing materials with specific optical or electronic functions (Rayat et al., 2009).
Molecular and Crystal Structures
Research on similar heterocyclic compounds, such as 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and its complex with Cd(II), provides valuable insights into their molecular and crystal structures. Such studies are pivotal for the development of new materials with potential applications in catalysis, molecular recognition, and as components of crystalline materials with specific properties (Askerov et al., 2019).
Luminescence and Magnetism
Investigations into the luminescence and magnetism of metal-organic frameworks (MOFs) derived from emissive terthiophene-based imidazole linkers demonstrate the potential of utilizing such compounds in the design of materials that exhibit both luminescent properties and magnetic behaviors. This duality of function makes them candidates for applications in sensing, information storage, and optoelectronic devices (Wang et al., 2021).
Non-linear Optical Properties
The synthesis and exploration of novel tetra substituted imidazole derivatives shed light on their potential applications in non-linear optics (NLO). Through synergistic experimental-computational analysis, these compounds have been shown to possess significant non-linear optical properties, making them suitable for applications in optical modulation, telecommunication, and information processing (Ahmad et al., 2018).
Anion Recognition and Sensing
The development of imidazole-based bisphenol compounds for anion recognition demonstrates the utility of such molecules in sensing applications. These compounds' ability to form stable complexes with anions through hydrogen bonding and electrostatic interactions makes them useful for environmental monitoring and the detection of biologically relevant anions (Nath & Baruah, 2012).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-24-15-4-2-3-14(9-15)21-17-11-26(22,23)10-16(17)20(18(21)25)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAQZFOBIYLSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.